2,5-Dibromo-1,3-diethylbenzene
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Overview
Description
2,5-Dibromo-1,3-diethylbenzene is an organic compound with the molecular formula C10H12Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 5th positions, and two ethyl groups are substituted at the 1st and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-1,3-diethylbenzene typically involves the bromination of 1,3-diethylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 2nd and 5th positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of tubular reactors for diazotization reactions can also enhance the stability and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-1,3-diethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethyl groups can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used for nitration reactions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate the substitution of bromine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for the oxidation of ethyl groups.
Major Products:
Nitration: 2,5-Dinitro-1,3-diethylbenzene
Hydroxylation: 2,5-Dihydroxy-1,3-diethylbenzene
Oxidation: 2,5-Dicarboxy-1,3-diethylbenzene
Scientific Research Applications
2,5-Dibromo-1,3-diethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-1,3-diethylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The bromine atoms in the compound can act as electrophilic sites, allowing the compound to participate in various substitution reactions. The ethyl groups can undergo oxidation or reduction, leading to the formation of different products with distinct properties.
Comparison with Similar Compounds
- 1,3-Dibromo-2,4-diethylbenzene
- 2,4-Dibromo-1,3-diethylbenzene
- 1,4-Dibromo-2,3-diethylbenzene
Comparison: 2,5-Dibromo-1,3-diethylbenzene is unique due to the specific positioning of the bromine and ethyl groups, which influences its reactivity and applications. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2,5-dibromo-1,3-diethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUHBZLYVFZJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1Br)CC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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